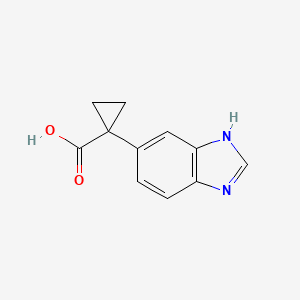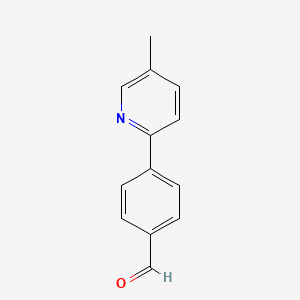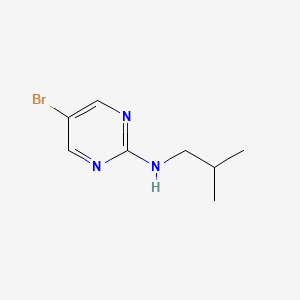![molecular formula C13H18Cl3NO B1397503 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-65-1](/img/structure/B1397503.png)
4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl3NO . It has a molecular weight of 310.6 g/mol. This product is intended for research use only and is not meant for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a 2,5-dichlorophenoxyethyl group . The InChI code for this compound is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Processes: A study by Zheng Rui (2010) focused on synthesizing a related piperidine compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
- Structural Characterization: Research by C. S. Karthik et al. (2021) on a compound with a similar structure involved X-ray diffraction and spectroscopic techniques for structure confirmation, highlighting the importance of detailed structural analysis in piperidine derivatives (C. S. Karthik et al., 2021).
Biological and Pharmacological Activities
- Anticancer Potential: J. Dimmock et al. (1998) synthesized piperidine derivatives, including 4-piperidinols, that showed significant cytotoxicity toward various cancer cells, indicating potential anticancer properties (J. Dimmock et al., 1998).
- Antimicrobial Activities: O. B. Ovonramwen et al. (2019) synthesized a piperidine derivative that exhibited moderate antimicrobial activities against several pathogens, suggesting its potential in developing new antimicrobial agents (O. B. Ovonramwen et al., 2019).
- Antibacterial Potency: Kashif Iqbal et al. (2017) investigated acetamide derivatives bearing piperidine for their antibacterial potentials, indicating the utility of such compounds in addressing bacterial infections (Kashif Iqbal et al., 2017).
Potential in Antihypertensive Applications
- Antihypertensive Activity: H. Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, which showed significant antihypertensive activity in hypertensive rat models, underscoring the potential of piperidine derivatives in treating hypertension (H. Takai et al., 1986).
Other Applications
- Inhibitors of Acetylcholinesterase: A study by H. Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives identified potent inhibitors of acetylcholinesterase, which could be beneficial in developing treatments for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
4-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-1-2-12(15)13(9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDUOMLFBTAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


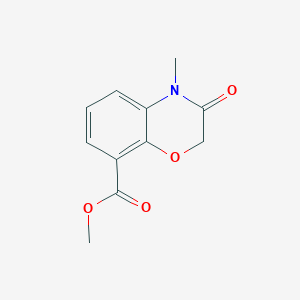
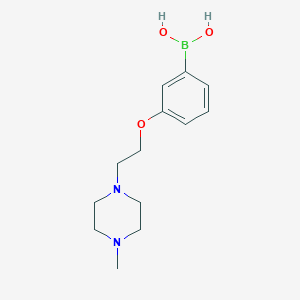
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
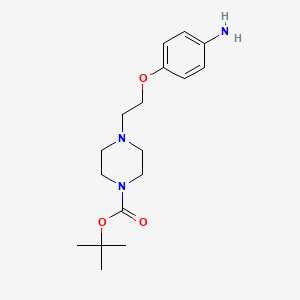




![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)

![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)
